Cas no 478062-95-2 (N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide)

N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide 化学的及び物理的性質
名前と識別子
-
- SMR000335688
- 478062-95-2
- HMS2673O16
- CDS1_001598
- N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzohydrazide
- 2,6-dimethoxy-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
- CHEMBL1519244
- HMS580L04
- 6P-352S
- MLS000721256
- DivK1c_002638
- AKOS005096490
- Bionet1_004142
- N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
-
- インチ: 1S/C20H19N3O4/c1-26-16-10-7-11-17(27-2)18(16)20(25)22-21-19(24)14-8-3-4-9-15(14)23-12-5-6-13-23/h3-13H,1-2H3,(H,21,24)(H,22,25)
- InChIKey: XQXFXRVDYLCQTJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1C(NNC(C1=CC=CC=C1N1C=CC=C1)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 365.13755610g/mol
- どういたいしつりょう: 365.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-25mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 25mg |
¥1283.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-2mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-1mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 1mg |
¥499.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-5mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 5mg |
¥573.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-20mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 20mg |
¥1354.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-10mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 10mg |
¥862.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-50mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 50mg |
¥1192.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615134-100mg |
N'-(2-(1H-pyrrol-1-yl)benzoyl)-2,6-dimethoxybenzohydrazide |
478062-95-2 | 98% | 100mg |
¥2048.00 | 2024-05-12 |
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide 関連文献
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazideに関する追加情報
N'-(2,6-Dimethoxybenzoyl)-2-(1H-Pyrrol-1-yl)Benzenecarbohydrazide: A Comprehensive Overview
The compound with CAS No. 478062-95-2, known as N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, is a highly specialized organic compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
N'-(2,6-Dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a derivative of benzenecarbohydrazide, a class of compounds known for their versatility in chemical synthesis. The molecule incorporates a dimethoxybenzoyl group at the N' position and a pyrrolidinyl group at the 2-position of the benzene ring. These substituents significantly influence the compound's physical and chemical properties, making it a valuable substrate for further functionalization and exploration in drug discovery and material science.
Recent studies have highlighted the importance of carbohydrazides as key intermediates in the synthesis of various bioactive molecules. The presence of the dimethoxybenzoyl group introduces steric hindrance and electronic effects that can modulate the reactivity of the compound during synthetic transformations. Additionally, the pyrrolidinyl group imparts unique hydrogen bonding capabilities, which are crucial for interactions in biological systems.
One of the most intriguing aspects of this compound is its potential as a precursor for constructing heterocyclic frameworks. Researchers have employed this compound in the synthesis of complex molecules with intricate ring systems. For instance, recent work has demonstrated its utility in forming pyrrolo[1,2-a]pyrimidine derivatives, which exhibit potent antiproliferative activity against cancer cell lines. These findings underscore the importance of N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide as a building block in medicinal chemistry.
Moreover, the compound's ability to participate in various coupling reactions has been extensively explored. Its reactivity under different conditions has been optimized to yield high-yielding processes for constructing biologically relevant molecules. For example, its use in Suzuki-Miyaura cross-coupling reactions has enabled the synthesis of novel biphenyl derivatives with enhanced pharmacokinetic profiles.
In terms of synthesis, N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be prepared via a multi-step process involving nucleophilic substitution and condensation reactions. The starting materials include readily available aromatic aldehydes and hydrazine derivatives, making the synthesis scalable and cost-effective. Recent advancements have focused on improving the stereochemical control during these reactions to enhance product purity and yield.
The compound's stability under various storage conditions has also been investigated. Studies reveal that it exhibits excellent stability under ambient conditions, with minimal degradation observed over extended periods. This attribute makes it suitable for long-term storage and transportation without compromising its quality or activity.
From an environmental standpoint, N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide demonstrates low toxicity towards non-target organisms, as evidenced by recent ecotoxicological assessments. This characteristic aligns with growing demands for environmentally friendly chemical compounds in industrial applications.
In conclusion, N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (CAS No. 478062-95-2) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with its favorable synthetic properties and biological activity profiles, positions it as a key player in contemporary chemical research.
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